AYPGKF

Descripción general

Descripción

“Aypgkf” is a selective, specific proteinase-activated receptor 4 (PAR4) agonist peptide . PAR4 is a G-protein-coupled receptor that is expressed on the surface of human platelets and is involved in the thrombin signaling pathway .

Synthesis Analysis

In a structure-activity analysis of PAR4 peptides, this compound was found to be approximately 10-fold more potent than GYPGKF . It elicited PAR4-mediated responses comparable in magnitude to those elicited by thrombin . This compound was relatively specific for PAR4, partly due to the tyrosine at position 2 . Another study identified a peptide, A-Phe (4-F)-PGWLVKNG, which demonstrated an EC 50 value of 3.4 µM in a platelet-aggregation assay, which is 16-fold more potent than this compound .

Chemical Reactions Analysis

The activation mechanism of PAR4 is initiated by a ligand that switches from the stable N-terminal part of the receptor, activates it, and induces its conformational changes that facilitate its binding to the second extracellular loop and enhance the activation leading to intracellular signal transduction .

Physical and Chemical Properties Analysis

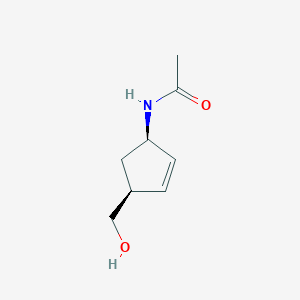

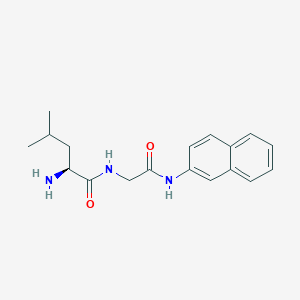

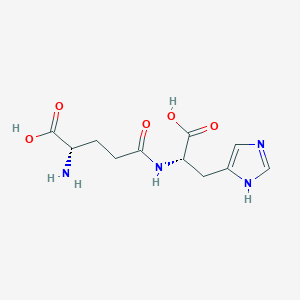

The molecular weight of “this compound” is 681.8 g/mol . Its molecular formula is C34H47N7O8 . The IUPAC name is (2S)-2-[[ (2S)-6-amino-2-[[2-[[ (2S)-1- [ (2S)-2-[[ (2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoic acid .

Aplicaciones Científicas De Investigación

“AYPGKF” es una secuencia peptídica activadora para el receptor activado por proteasa 4 (PAR4), que participa en varios procesos celulares. Aquí hay un análisis completo de sus aplicaciones de investigación científica:

Inmunomodulación

El péptido this compound-NH2 mejora la producción de especies reactivas de oxígeno (ROS) por macrófagos peritoneales murinos estimulados por lipopolisacárido (LPS), lo que indica su papel en la modulación de la respuesta inmunitaria .

Investigación del cáncer

Se ha demostrado que la aplicación del ligando this compound PAR4 activa el receptor del factor de crecimiento epidérmico (EGFR), lo cual es significativo en la investigación del cáncer por su potencial en la terapia basada en PAR .

Señalización celular

La estimulación de this compound conduce a un aumento de los niveles de calcio intracelular, que son cruciales para varias vías de señalización celular. Esta aplicación es particularmente relevante en el estudio de la regulación de la señalización de proteínas G .

Mecanismo De Acción

Target of Action

The primary target of Aypgkf is the Protease-Activated Receptor 4 (PAR4) . PAR4 is a member of the Protease-Activated Receptor family, which consists of four G protein-coupled receptors (PAR1–4) that are activated through the proteolytic and irreversible cleavage of a specific fragment of an amino group in the extracellular N-terminal domain of the receptor . The role of PAR4 in thrombin-induced platelet aggregation has been studied, and PAR4 blockade is thought to be useful as a new and promising approach in antiplatelet therapy in humans .

Mode of Action

This compound, a synthetic PAR4 agonist peptide, interacts with its target, PAR4, and triggers downstream cellular signaling events . It impairs lipopolysaccharide (LPS)-induced and basal phagocytosis, which can be restored by pharmacological PAR4 blockade . Coincubation with this compound and LPS enhances nitric oxide (NO) and reactive oxygen species (ROS) production and inducible nitric oxide synthase (iNOS) expression .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances NO and ROS production and iNOS expression . Furthermore, this compound-induced shape change in Gq -/- platelets was completely inhibited in the presence of AG17 or RhoA/p160ROCK inhibitor Y27632, confirming the role of Pyk2 in RhoA-dependent shape change .

Result of Action

The activation of PAR4 by this compound leads to proinflammatory changes in the knee joint that are dependent on the kallikrein–kinin system . It also causes a long-lasting increase in joint blood flow and edema formation . The PAR4–activating peptide was also found to be pronociceptive in the joint, where it enhanced sensitivity to a noxious thermal stimulus and caused mechanical allodynia and hyperalgesia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of LPS can enhance the effects of this compound on NO and ROS production and iNOS expression . .

Análisis Bioquímico

Biochemical Properties

Aypgkf interacts with the PAR4 receptor, a member of the protease-activated receptor family. This interaction triggers downstream cellular signaling events . The nature of these interactions involves the irreversible cleavage of a specific fragment of an amino group in the extracellular N-terminal domain of the receptor .

Cellular Effects

This compound influences cell function by mediating the macrophage response triggered by lipopolysaccharides (LPS). It counter-regulates the phagocytic activity of macrophages and innate response mechanisms implicated in the killing of invading pathogens .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the PAR4 receptor. This binding leads to the activation of the receptor and triggers downstream cellular signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to enhance Nitric Oxide (NO) and Reactive Oxygen Species (ROS) production in macrophages when co-incubated with LPS . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It stimulates platelet aggregation in vitro with an EC50 of 15 μM and can cause an increase in paw thickness in the paw edema inflammation model .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the PAR4 receptor. It interacts with this receptor, triggering downstream cellular signaling events .

Subcellular Localization

Given its role as a PAR4 receptor agonist, it is likely that it is localized to the cell membrane where the PAR4 receptor is found .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47N7O8/c1-21(36)30(44)39-26(18-23-12-14-24(42)15-13-23)33(47)41-17-7-11-28(41)32(46)37-20-29(43)38-25(10-5-6-16-35)31(45)40-27(34(48)49)19-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,42H,5-7,10-11,16-20,35-36H2,1H3,(H,37,46)(H,38,43)(H,39,44)(H,40,45)(H,48,49)/t21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULJVZXXUQIUEM-OZDPOCAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does AYPGKF interact with its target, PAR4?

A1: this compound mimics the tethered ligand sequence of PAR4, binding intramolecularly to the receptor after its activation by proteolytic cleavage. [, ] This binding triggers conformational changes in PAR4, initiating downstream signaling cascades. []

Q2: Which G protein signaling pathways are primarily activated by this compound?

A2: this compound predominantly activates the Gq/11 pathway, leading to increased intracellular calcium levels. [, , ] It also recruits β-arrestin 1 and 2, contributing to receptor internalization and downstream signaling. [, ]

Q3: Does this compound activate Gi signaling pathways directly?

A3: Unlike thrombin, this compound does not directly activate Gi signaling pathways. [] The observed inhibition of adenylyl cyclase by this compound is dependent on secreted ADP stimulating Gi pathways via the P2Y12 receptor. []

Q4: What is the role of secreted ADP in this compound-mediated platelet activation?

A4: this compound, while capable of inducing platelet aggregation independently of Gi signaling, requires secreted ADP to activate Gi signaling via the P2Y12 receptor for full platelet activation. [, ] This interaction between PAR4 and P2Y12 is crucial for thrombin generation and platelet procoagulant activity. []

Q5: What are the downstream effects of this compound-mediated PAR4 activation in platelets?

A5: this compound induces platelet shape change, aggregation, dense granule secretion, thromboxane production, and fibrinogen receptor (αIIbβ3) activation. [, , , ]

Q6: How does this compound influence Akt phosphorylation in platelets?

A6: this compound activates Akt through a unique pathway independent of the PI3 kinase/P2Y12 pathway typically used by other agonists like ADP. [, ] This Gi-independent Akt activation by this compound involves calcium, Src family kinases, and potentially other yet unidentified pathways. [, , ]

Q7: How does the amino acid sequence of this compound contribute to its potency and selectivity?

A7: The N-terminal Alanine in this compound significantly enhances potency compared to the naturally occurring tethered ligand containing Glycine. [] The Tyrosine at position 2 contributes to PAR4 selectivity, as substitutions with Phenylalanine can activate both PAR1 and PAR4. [, ]

Q8: Can modifications to the this compound peptide structure affect its activity?

A8: Yes, modifications to the this compound structure can significantly alter its activity. For instance, replacing the N-terminal Alanine with trans-cinnamoyl converts this compound from an agonist to a potent antagonist. []

Q9: Are there any known biased agonists derived from the this compound sequence?

A9: Research has identified this compound-derived peptides that exhibit biased agonism, activating β-arrestin recruitment without triggering calcium signaling. [] These biased agonists offer potential for developing more selective PAR4 modulators with tailored downstream effects.

Q10: What is the effect of this compound on platelet function in different animal models?

A10: In mouse models, this compound induces platelet activation, but the response can be modified by specific PAR4 variants. For example, the PAR4-P322L variant, mimicking the human PAR4-P310L polymorphism, exhibits reduced platelet reactivity to this compound. []

Q11: How does this compound contribute to our understanding of PAR4 function in different cell types?

A11: this compound has been instrumental in investigating PAR4's role in various cell types beyond platelets. For example, in cardiomyocytes, this compound revealed a unique PAR4 signaling phenotype involving Src activation and p38-mitogen-activated protein kinase (MAPK) activation, distinct from PAR1 signaling. []

Q12: What are the challenges in developing PAR4 modulators for clinical use?

A14: Challenges include balancing efficacy with safety, achieving selectivity over other PAR family members, and addressing potential off-target effects. [] Developing biased agonists that selectively activate beneficial signaling pathways while avoiding detrimental ones is an active area of research.

Q13: How does the discovery of biased PAR4 agonists like those derived from this compound impact the field?

A15: The identification of biased agonists opens new avenues for developing more selective and safer PAR4-targeted therapies. [] Further research is needed to translate these findings into clinical applications for thrombotic and inflammatory disorders.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1336588.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid](/img/structure/B1336589.png)